Kuwanon G
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Overview
Description
Kuwanon G is a flavonoid compound derived from the mulberry tree (Morus alba L)These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex architecture, remarkable biological activities, and synthetic challenges.
Mechanism of Action
Target of Action
Kuwanon G, a flavonoid isolated from Morus alba, has been identified to interact with several targets. It acts as a bombesin receptor antagonist , and has been found to have a significant effect on tyrosinase , protein tyrosine phosphatase B , and angiotensin-converting enzyme (ACE) . These targets play crucial roles in various biological processes, including cell signaling, enzymatic reactions, and regulation of blood pressure.
Mode of Action
This compound interacts with its targets in different ways. For instance, it inhibits the activity of tyrosinase, a key enzyme in melanin synthesis . It also blocks the bombesin receptor, potentially affecting various cellular processes . In the case of ACE, this compound acts as an inhibitor, which could help regulate blood pressure .
Biochemical Pathways
This compound affects several biochemical pathways. In the context of gut epithelial barrier integrity, it has been found to reduce pro-inflammatory cytokines, including interleukin (IL)-1β and tumor necrosis factor (TNF)-α, and increase the expression of tight junction proteins . It also modulates the renin-angiotensin system, potentially impacting blood pressure regulation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to increase cell viability and the expression of tight junction proteins in lipopolysaccharide (LPS)-damaged Caco-2 cells, thereby preserving the integrity of the gut epithelial barrier . It also reduces the release of pro-inflammatory cytokines and oxidative damage . In the context of skin inflammation, this compound reduces the release of certain chemokines via down-regulation of STAT1 and NF-κB p65 signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its anti-inflammatory and antioxidant effects have been observed in in vitro settings, such as LPS-damaged Caco-2 cells . .
Biochemical Analysis
Biochemical Properties
Kuwanon G has been found to inhibit the activity of tyrosinase, an enzyme crucial for the melanin formation pathway . The inhibition of tyrosinase by this compound is competitive, as revealed by kinetic studies .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit tyrosinase. This inhibition can impact cellular processes related to melanin formation, potentially influencing cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the active sites of tyrosinase . This binding inhibits the enzyme’s activity, thereby influencing the melanin formation pathway .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily related to its inhibition of tyrosinase, a key enzyme in the melanin formation pathway
Preparation Methods
Kuwanon G can be synthesized through various routes. One common method involves the extraction from the root bark of the mulberry tree using solvents like ethyl acetate. The ethyl acetate fraction is particularly rich in this compound and H . The synthetic route typically involves the cycloaddition of chalcones and dehydroprenylphenol dienes under specific reaction conditions . Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound.
Chemical Reactions Analysis
Kuwanon G undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the activity of enzymes such as tyrosinase through competitive inhibition . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kuwanon G has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and synthetic challenges . In biology and medicine, this compound exhibits anti-inflammatory, anti-allergic, and anti-cancer properties . It has been shown to preserve the integrity of the gut epithelial barrier and reduce oxidative damage in cells . Additionally, this compound is being explored for its potential use in the treatment of hypertension by modulating the renin–angiotensin system .
Comparison with Similar Compounds
Kuwanon G is often compared with other flavonoids such as mulberrofuran G and albanol B. While all these compounds exhibit anti-inflammatory and anti-tyrosinase properties, this compound is unique in its ability to modulate the renin–angiotensin system and preserve gut epithelial barrier integrity . Similar compounds include morusin, which also has anti-inflammatory properties .
Properties
IUPAC Name |
8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXYONGBIXGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-19-5 |
Source
|
Record name | Albanin F | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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